SRI-31142

Description

Structure

3D Structure

Properties

CAS No. |

1940118-04-6 |

|---|---|

Molecular Formula |

C36H64N12O10S2 |

Molecular Weight |

889.1 |

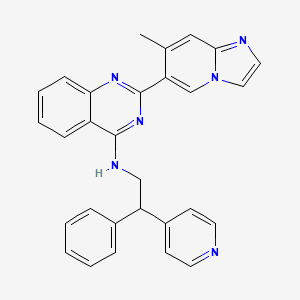

IUPAC Name |

2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-pyridin-4-ylethyl)quinazolin-4-amine |

InChI |

InChI=1S/C29H24N6/c1-20-17-27-31-15-16-35(27)19-25(20)29-33-26-10-6-5-9-23(26)28(34-29)32-18-24(21-7-3-2-4-8-21)22-11-13-30-14-12-22/h2-17,19,24H,18H2,1H3,(H,32,33,34) |

InChI Key |

KMPKXUWMECJNNG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC=CN2C=C1C3=NC4=CC=CC=C4C(=N3)NCC(C5=CC=CC=C5)C6=CC=NC=C6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SRI31142; SRI 31142; SRI-31142 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of SRI-31142

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological and mechanistic properties of SRI-31142, a compound initially investigated as a putative allosteric inhibitor of the dopamine transporter (DAT). This document summarizes key experimental findings, presents quantitative data in a structured format, details the methodologies of pivotal experiments, and provides visual representations of experimental workflows and the compound's functional interactions within the dopaminergic system.

Executive Summary

SRI-31142 is a brain-penetrant small molecule that has been evaluated for its effects on the dopaminergic system. Initially hypothesized to be an allosteric modulator of the dopamine transporter (DAT), subsequent research has revealed a more complex mechanism of action. While SRI-31142 demonstrates a distinct pharmacological profile from typical DAT inhibitors like cocaine, including a lack of abuse potential, evidence suggests its primary effects may be independent of direct DAT inhibition. This guide will delve into the experimental evidence that elucidates the nuanced mechanism of action of SRI-31142.

Mechanism of Action

SRI-31142 was initially identified as a potent ligand with a high affinity for the dopamine transporter, exhibiting a Ki of 1.9 nM.[1] However, its functional profile diverges significantly from classic DAT inhibitors. In behavioral models, SRI-31142 does not produce the abuse-related rewarding effects associated with drugs like cocaine.[1][2] Instead, it has been shown to decrease intracranial self-stimulation (ICSS), a measure of reward-seeking behavior, and to lower dopamine levels in the nucleus accumbens (NAc).[2] Furthermore, SRI-31142 effectively blocks the rewarding and dopamine-elevating effects of cocaine.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of SRI-31142.

Table 1: In Vitro Binding Affinities and Functional Potencies

| Assay | Transporter/Receptor | Ligand | Parameter | Value |

| Radioligand Binding | Dopamine Transporter (DAT) | [³H]WIN 35,428 | Ki | 1.9 nM |

| Monoamine Uptake | Dopamine Transporter (DAT) | [³H]Dopamine | IC₅₀ | > 10,000 nM |

| Monoamine Uptake | Serotonin Transporter (SERT) | [³H]Serotonin | IC₅₀ | > 10,000 nM |

| Monoamine Uptake | Norepinephrine Transporter (NET) | [³H]Norepinephrine | IC₅₀ | > 10,000 nM |

Table 2: In Vivo Effects on Intracranial Self-Stimulation (ICSS)

| Treatment | Dose (mg/kg, i.p.) | Effect on ICSS |

| SRI-31142 | 3.2 - 32 | Dose-dependent decrease |

| Cocaine | 10 | Increase |

| GBR-12935 | 10 | Increase |

| SRI-31142 + Cocaine | 32 + 10 | Blockade of cocaine-induced increase |

Table 3: In Vivo Effects on Nucleus Accumbens (NAc) Dopamine Levels

| Treatment | Dose (mg/kg, i.p.) | Effect on NAc Dopamine |

| SRI-31142 | 32 | Decrease |

| Cocaine | 10 | Increase |

| SRI-31142 + Cocaine | 32 + 10 | Blockade of cocaine-induced increase |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of SRI-31142 for the dopamine transporter.

Methodology:

-

Tissue Preparation: Rat striatal tissue is homogenized in a buffer solution and centrifuged to isolate cell membranes containing the dopamine transporter.

-

Assay: Membranes are incubated with a fixed concentration of the radioligand [³H]WIN 35,428, a cocaine analog that binds to DAT, and varying concentrations of SRI-31142.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of SRI-31142 that inhibits 50% of the specific binding of [³H]WIN 35,428 (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosome Monoamine Uptake Assays

Objective: To assess the functional effect of SRI-31142 on dopamine, serotonin, and norepinephrine uptake.

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from rat brain tissue (striatum for DAT, hippocampus for SERT, and hypothalamus for NET) by homogenization and differential centrifugation.

-

Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of SRI-31142.

-

Termination: Uptake is terminated by rapid filtration and washing to remove extracellular radiolabel.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of SRI-31142 that inhibits 50% of the specific monoamine uptake (IC₅₀) is determined.

Intracranial Self-Stimulation (ICSS)

Objective: To evaluate the rewarding or aversive effects of SRI-31142 and its interaction with cocaine.

Methodology:

-

Surgery: Rats are surgically implanted with an electrode in the medial forebrain bundle, a key reward pathway in the brain.

-

Training: Rats are trained to press a lever in an operant chamber to receive a brief electrical stimulation through the implanted electrode.

-

Testing: The rate of lever pressing is measured at various frequencies of electrical stimulation to generate a baseline frequency-rate curve.

-

Drug Administration: SRI-31142, cocaine, or a combination is administered, and the frequency-rate curve is redetermined. A leftward shift in the curve indicates a rewarding effect, while a rightward shift indicates an aversive or reward-defeating effect.

In Vivo Microdialysis

Objective: To measure the effect of SRI-31142 on extracellular dopamine levels in the nucleus accumbens and its interaction with cocaine.

Methodology:

-

Surgery: A guide cannula is surgically implanted above the nucleus accumbens of rats.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens of freely moving rats.

-

Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and samples of the dialysate, containing extracellular fluid from the brain, are collected at regular intervals.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Drug Administration: After establishing a stable baseline of dopamine levels, SRI-31142, cocaine, or a combination is administered, and changes in dopamine concentration are monitored over time.

Visualizations

Experimental Workflow Diagrams

Caption: Overview of the experimental workflow for characterizing SRI-31142.

Signaling and Functional Interaction Diagram

Caption: Functional interactions of SRI-31142 and cocaine in the dopaminergic synapse.

Conclusion

SRI-31142 presents a fascinating case study in drug discovery. While its initial promise as a DAT allosteric modulator has been challenged by experimental data, its unique pharmacological profile warrants further investigation. The compound's ability to attenuate the behavioral and neurochemical effects of cocaine without exhibiting an intrinsic abuse potential suggests that its ultimate molecular target may represent a novel therapeutic avenue for the treatment of cocaine use disorder. Future research should focus on identifying the direct molecular target of SRI-31142 to fully elucidate its mechanism of action and unlock its therapeutic potential.

References

An In-Depth Technical Guide on SRI-31142: A Putative Allosteric Dopamine Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 has emerged as a significant compound of interest in the field of neuropharmacology, representing a novel class of putative allosteric inhibitors of the dopamine transporter (DAT). Unlike traditional DAT inhibitors such as cocaine, which competitively block the dopamine binding site, SRI-31142 is thought to modulate transporter function through a distinct, allosteric mechanism. This unique mode of action confers a pharmacological profile that is notably devoid of the abuse-related effects associated with psychostimulants, while demonstrating potential therapeutic utility in attenuating the effects of cocaine. This technical guide provides a comprehensive overview of the preclinical data on SRI-31142, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in numerous neuropsychiatric disorders, and it is a primary target for both therapeutic agents and drugs of abuse. Allosteric modulators of DAT represent a promising therapeutic avenue, offering the potential for a more nuanced regulation of dopamine homeostasis compared to classical competitive inhibitors.[1][2] SRI-31142 is a brain-penetrant small molecule that has been identified as a putative allosteric inhibitor of DAT.[3][4] Preclinical studies have shown that while it potently inhibits dopamine uptake in synaptosomal preparations, it exhibits weak affinity for the traditional [3H]WIN 35,428 binding site on the DAT.[3] This discrepancy is a hallmark of allosteric modulators that do not directly compete with orthosteric ligands. Behaviorally, SRI-31142 does not produce the rewarding effects seen with cocaine or other DAT inhibitors in intracranial self-stimulation (ICSS) paradigms; instead, it attenuates these rewarding effects and reduces dopamine levels in the nucleus accumbens. This guide will delve into the technical details of the key experiments that have characterized the unique pharmacological profile of SRI-31142.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SRI-31142 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities (Ki) of SRI-31142 at Various Receptors and Transporters

| Target | Kᵢ (nM) |

| Dopamine Transporter (rat) | 2340 |

| Dopamine Transporter (human) | 3520 |

| Mu Opioid Receptor | 116 |

| Acetylcholine M4 | 1261 |

| Delta Opioid Receptor | 1390 |

| Dopamine D3 Receptor | 1528 |

| Acetylcholine M2 | 1612 |

| Benzodiazepine Site | 1633 |

| Kappa Opioid Receptor | 2413 |

| Acetylcholine M1 | 2470 |

| Norepinephrine Beta 3 | 2654 |

| Norepinephrine Alpha 2A | 2737 |

| Acetylcholine M5 | 5229 |

| Histamine H4 | 5535 |

| Histamine H1 | 5585 |

| Acetylcholine M3 | 5951 |

| Other Receptors/Transporters* | >10,000 |

*Other sites with Ki values >10,000 nM include 5-HT1A/B/D/E, 5-HT2A/B/C, 5-HT3, 5-HT5a, 5-HT6, norepinephrine alpha 1A/1B/1D, norepinephrine alpha 2C, norepinephrine beta 1/2, DA D1/2/4/5, GABAA, H3, NET, SERT, and Sigma 1/2.

Table 2: In Vitro Functional Activity of SRI-31142

| Assay | Parameter | Value | Species | Reference |

| Dopamine Uptake Inhibition (Synaptosomes) | IC₅₀ | 1.9 nM | Rat | |

| Monoamine Uptake Inhibition (Synaptosomes) | Efficacy | Partial | Rat | |

| [³H]WIN 35,428 Binding | Potency | ~1000-fold weaker than uptake inhibition | Rat | |

| Amphetamine-Induced Dopamine Efflux | Efficacy | None | Rat | |

| DAT-Mediated Fluorescent Signal Assay | Dopamine Uptake Inhibition | Not confirmed | Human |

Table 3: In Vivo Pharmacokinetics of SRI-31142 in Rats (10 mg/kg, i.p.)

| Parameter | Plasma | Brain |

| Cₘₐₓ | 2492 nM | 77.1 nM |

| Tₘₐₓ | 10 min | 10 min |

| Brain/Plasma Ratio at Cₘₐₓ | - | 0.031 |

Table 4: In Vivo Behavioral and Neurochemical Effects of SRI-31142 in Rats

| Experiment | Effect of SRI-31142 Alone | Effect on Cocaine's Action |

| Intracranial Self-Stimulation (ICSS) | Dose-dependent decrease in responding | Attenuated cocaine-induced increases in responding (at 10 mg/kg) |

| Nucleus Accumbens Dopamine Levels (Microdialysis) | Decrease in extracellular dopamine | Attenuated cocaine-induced increases in dopamine |

| Nucleus Accumbens Serotonin Levels (Microdialysis) | No significant effect | Did not alter cocaine-induced increases in serotonin |

Proposed Mechanism of Action: Allosteric Inhibition of DAT

The pharmacological profile of SRI-31142 strongly suggests an allosteric mechanism of action at the dopamine transporter. This is primarily supported by the significant discrepancy between its high potency in inhibiting dopamine uptake in a functional assay (synaptosomes) and its very low affinity in a competitive radioligand binding assay using an orthosteric ligand ([³H]WIN 35,428).

An allosteric modulator binds to a site on the transporter that is topographically distinct from the primary substrate and inhibitor binding site (the orthosteric site). This binding event induces a conformational change in the transporter protein, which in turn modulates its function. In the case of SRI-31142, a negative allosteric modulator, this conformational change is proposed to reduce the efficiency of dopamine translocation without directly blocking the dopamine binding site. This mechanism could explain why SRI-31142 is a potent inhibitor of dopamine uptake but a weak competitor for [³H]WIN 35,428 binding.

References

- 1. Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to SRI-31142 (CAS: 1940118-04-6): A Putative Allosteric Modulator of the Dopamine Transporter

This technical guide provides a comprehensive overview of SRI-31142, a novel psychoactive compound identified as a putative allosteric inhibitor of the dopamine transporter (DAT).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of SRI-31142.

Core Compound Information

| Property | Value |

| CAS Number | 1940118-04-6 |

| Molecular Formula | C29H24N6 |

| Molecular Weight | 456.55 g/mol |

| Mechanism of Action | Putative Allosteric Inhibitor of the Dopamine Transporter (DAT) |

| Reported Purity | 99.89% |

| Ki for DAT | 1.9 nM |

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on SRI-31142.

Table 1: Pharmacokinetic Properties of SRI-31142 in Rats[1]

| Parameter | Value |

| Administration Route | Intraperitoneal (i.p.) |

| Dose | 10 mg/kg |

| Time to Maximum Concentration (Tmax) | 10 minutes (Plasma and Brain) |

| Maximum Plasma Concentration (Cmax) | 2500 ng/mL (approximately 5475 nM) |

| Maximum Brain Concentration (Cmax) | 77.1 ng/g (approximately 169 nM) |

| Brain-to-Plasma Ratio at Tmax | ~0.03 |

Note: Despite the low brain-to-plasma ratio, the maximum brain concentration of SRI-31142 is significantly higher than its reported in vitro potency (Ki = 1.9 nM) for DAT inhibition.[1]

Table 2: Behavioral Effects of SRI-31142 on Intracranial Self-Stimulation (ICSS) in Rats

| Treatment | Dose (mg/kg, i.p.) | Effect on ICSS |

| SRI-31142 | 3.2 - 17.8 | No abuse-related increases; dose-dependent decrease in ICSS |

| Cocaine | 1.0 - 10 | Dose-dependent increase in ICSS |

| GBR-12935 | 3.2 - 17.8 | Dose-dependent increase in ICSS |

| SRI-31142 + Cocaine | 10 + 10 | SRI-31142 blocked cocaine-induced increases in ICSS |

Table 3: Neurochemical Effects of SRI-31142 on Nucleus Accumbens (NAc) Dopamine (DA) and Serotonin (5-HT) Levels in Rats

| Treatment | Dose (mg/kg, i.p.) | Effect on NAc DA Levels | Effect on NAc 5-HT Levels |

| SRI-31142 | 10 | Decrease from baseline | No significant change |

| Cocaine | 10 | Increase from baseline | Increase from baseline |

| SRI-31142 + Cocaine | 10 + 10 | SRI-31142 blocked cocaine-induced increases in DA | No significant alteration of cocaine's effect on 5-HT |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Intracranial Self-Stimulation (ICSS) Protocol

-

Subjects: Male Sprague-Dawley rats, weighing approximately 250-300g at the start of the experiment.

-

Surgery:

-

Anesthetize rats with a suitable anesthetic (e.g., isoflurane).

-

Implant a permanent monopolar electrode in the medial forebrain bundle (MFB) at the level of the lateral hypothalamus. Stereotaxic coordinates are determined based on a standard rat brain atlas.

-

-

Training:

-

Allow a one-week recovery period post-surgery.

-

Train rats in operant conditioning chambers equipped with a lever.

-

Lever presses deliver a brief train of electrical stimulation to the MFB.

-

Shape responding until a stable baseline of ICSS is established.

-

-

Drug Testing:

-

Administer SRI-31142, cocaine, GBR-12935, or vehicle via intraperitoneal (i.p.) injection.

-

Place rats in the operant chambers and record the rate of lever pressing for a set duration (e.g., 60 minutes).

-

For combination studies, administer SRI-31142 prior to cocaine administration.

-

A Latin square design is used to counterbalance the order of drug administration.

-

In Vivo Microdialysis Protocol for Dopamine and Serotonin Measurement

-

Subjects: Male Sprague-Dawley rats, weighing approximately 250-300g.

-

Surgery:

-

Anesthetize rats and implant a guide cannula targeting the nucleus accumbens shell.

-

-

Microdialysis Probe Insertion:

-

Following a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

-

Establish a stable baseline of dopamine and serotonin levels before drug administration.

-

-

Drug Administration and Analysis:

-

Administer SRI-31142, cocaine, or vehicle (i.p.).

-

Continue collecting dialysate samples for a specified period post-injection.

-

Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Signaling Pathways and Workflows

Proposed Signaling Pathway of SRI-31142 at the Dopamine Transporter

The following diagram illustrates the proposed mechanism of action of SRI-31142 as a negative allosteric modulator of the dopamine transporter.

Caption: Proposed allosteric inhibition of DAT by SRI-31142.

Experimental Workflow for Preclinical Evaluation

This diagram outlines a logical workflow for the preclinical assessment of a novel psychoactive compound like SRI-31142.

Caption: Preclinical evaluation workflow for SRI-31142.

References

An In-depth Technical Guide on the Dopamine Transporter Binding Affinity of SRI-31142

For Researchers, Scientists, and Drug Development Professionals

Core Compound: SRI-31142

SRI-31142, with the chemical name 2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(pyridin-4-yl)ethyl)quinazolin-4-amine, is a novel psychoactive compound that has been investigated for its interaction with the dopamine transporter (DAT). It is characterized as a putative allosteric inhibitor of DAT, suggesting a complex mechanism of action that differentiates it from traditional competitive inhibitors that bind at the dopamine uptake site.

Quantitative Analysis of Binding Affinity

The binding affinity of SRI-31142 for the dopamine transporter has been a subject of investigation, with varying results reported in the literature. This discrepancy may arise from different experimental conditions, such as the use of different species (rat vs. human) and assay types (inhibition of radioligand binding vs. inhibition of dopamine uptake). The available quantitative data is summarized below.

| Parameter | Value | Species/System | Reference |

| Ki | 3520 nM | Human Dopamine Transporter (hDAT) | Bonano et al., 2018[1] |

| IC50 | 2340 nM | Rat Dopamine Transporter (rDAT) | Rothman et al., 2015[2] |

| Ki | 1.9 nM | Not Specified | Commercial Source (Unverified) |

Note: The Ki of 1.9 nM is reported by a commercial vendor without a publicly available scientific reference and should be interpreted with caution.

A study by Bonano et al. (2018) also investigated the broader receptor binding profile of SRI-31142. Of the 45 targets screened, SRI-31142 displayed the highest affinity for the mu opioid receptor, with a Ki of 116 nM.[1]

Experimental Protocols

Radioligand Binding Assay for Human Dopamine Transporter (hDAT)

The determination of the Ki value for SRI-31142 at the human dopamine transporter was performed as part of the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). The general protocol for such an assay is outlined below.

Objective: To determine the binding affinity (Ki) of a test compound (SRI-31142) by measuring its ability to displace a radiolabeled ligand from the human dopamine transporter.

Materials:

-

Radioligand: [³H]WIN35,428 or other suitable DAT-selective radioligand.

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine transporter (e.g., HEK293 or CHO cells).

-

Test Compound: SRI-31142.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR12909) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer at a physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Cells expressing hDAT are harvested and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the test compound (SRI-31142).

-

Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation time and temperature are critical parameters and are specific to the radioligand used.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay for Rat Dopamine Transporter (rDAT)

The IC50 value for SRI-31142 at the rat dopamine transporter was determined by assessing its ability to inhibit the uptake of radiolabeled dopamine into rat brain synaptosomes.

Objective: To determine the potency (IC50) of a test compound (SRI-31142) to inhibit the reuptake of dopamine by the rat dopamine transporter.

Materials:

-

Radiolabeled Substrate: [³H]Dopamine.

-

Synaptosomes: Crude synaptosomal preparations from rat striatum, a brain region rich in dopamine transporters.

-

Test Compound: SRI-31142.

-

Uptake Buffer: A buffer mimicking the ionic composition of the extracellular fluid.

-

Filtration Apparatus: As described above.

-

Scintillation Counter: As described above.

Procedure:

-

Synaptosome Preparation: Rat striata are dissected and homogenized in a sucrose buffer. The synaptosomes are then isolated by differential centrifugation.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of SRI-31142.

-

Uptake Initiation: The uptake reaction is initiated by the addition of [³H]Dopamine.

-

Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C) to allow for dopamine uptake.

-

Uptake Termination and Filtration: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [³H]Dopamine taken up by the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of SRI-31142 that inhibits 50% of the specific [³H]Dopamine uptake (IC50) is determined by non-linear regression analysis.

Visualizations

Caption: Workflow for Radioligand Binding Assay.

Caption: Proposed Mechanism of Allosteric Modulation.

Signaling Pathways

As a putative allosteric modulator, SRI-31142 is hypothesized to bind to a site on the dopamine transporter that is distinct from the orthosteric binding site where dopamine and competitive inhibitors like cocaine bind. This binding event is thought to induce a conformational change in the transporter protein. Such a change can modulate the affinity of the orthosteric site for dopamine and other ligands, or it can affect the transport cycle itself, thereby altering the rate of dopamine reuptake.

The direct downstream signaling consequences of SRI-31142 binding to DAT have not been extensively characterized. However, the modulation of DAT function by an allosteric mechanism can have significant implications for dopaminergic neurotransmission. By altering the clearance of synaptic dopamine, SRI-31142 can indirectly influence the activation of postsynaptic dopamine receptors (D1-D5), which are coupled to various intracellular signaling cascades, including the adenylyl cyclase and phospholipase C pathways. The atypical nature of its interaction with DAT suggests that SRI-31142 may offer a more nuanced modulation of dopamine signaling compared to traditional DAT inhibitors, potentially with a different profile of therapeutic effects and side effects. Further research is needed to elucidate the precise molecular and cellular consequences of SRI-31142's interaction with the dopamine transporter.

References

SRI-31142: A Technical Overview of Brain Penetration and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 is a novel small molecule identified as a putative allosteric inhibitor of the dopamine transporter (DAT). Its potential to modulate dopaminergic neurotransmission without the abuse potential of traditional DAT inhibitors has garnered interest within the neuroscience and drug development communities. A critical aspect of its therapeutic potential lies in its ability to cross the blood-brain barrier and engage its target in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of SRI-31142's brain penetration and pharmacokinetics, based on available preclinical data. It is intended to serve as a resource for researchers investigating this and similar compounds.

Introduction

SRI-31142 is a brain-penetrant compound that has been investigated for its effects on the dopaminergic system.[1][2] Unlike typical dopamine reuptake inhibitors that bind to the primary substrate site on DAT, SRI-31142 is thought to act at an allosteric site, modulating the transporter's function in a non-competitive manner.[3][4] This mechanism is of particular interest as it may offer a therapeutic window that separates desired clinical efficacy from the adverse effects associated with psychostimulants like cocaine.[2] Preclinical studies have shown that SRI-31142 can attenuate the behavioral and neurochemical effects of cocaine, suggesting its potential as a pharmacotherapy for substance use disorders. However, some research also indicates that its mechanism of action may be more complex and potentially involve non-DAT pathways.

Brain Penetration and Pharmacokinetics

The ability of a drug to penetrate the CNS is a prerequisite for its action on central targets. For SRI-31142, while it is described as a brain-penetrant molecule, detailed quantitative pharmacokinetic data in the public domain are limited.

Brain Penetration

Pharmacokinetic studies have suggested that SRI-31142 has "low but adequate" brain penetration in rats. This qualitative assessment indicates that the compound can cross the blood-brain barrier and reach concentrations in the brain sufficient to exert a pharmacological effect in the behavioral and neurochemical studies conducted. However, specific quantitative measures of brain penetration, such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma partition coefficient (Kp,uu), have not been reported in the available literature.

Pharmacokinetic Parameters

To date, specific pharmacokinetic parameters for SRI-31142 in plasma or brain tissue (e.g., Cmax, Tmax, elimination half-life, clearance, and volume of distribution) have not been detailed in published studies. The following table summarizes the current status of available quantitative data.

| Parameter | Plasma | Brain | Notes |

| Cmax | Data not available | Data not available | Maximum concentration |

| Tmax | Data not available | Data not available | Time to reach maximum concentration |

| t1/2 | Data not available | Data not available | Elimination half-life |

| AUC | Data not available | Data not available | Area under the concentration-time curve |

| CL | Data not available | Not applicable | Clearance |

| Vd | Data not available | Not applicable | Volume of distribution |

| Brain-to-Plasma Ratio (Kp) | Not applicable | Data not available | A key indicator of overall brain penetration. |

| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Not applicable | Data not available | The most accurate predictor of CNS target engagement. |

Table 1: Summary of Available Quantitative Pharmacokinetic Data for SRI-31142.

Experimental Protocols

The following sections describe the general methodologies that have been and could be employed to further characterize the brain penetration and pharmacokinetics of SRI-31142.

In Vivo Microdialysis in the Nucleus Accumbens

This technique is used to measure the extracellular levels of neurotransmitters, like dopamine, and the concentration of exogenously administered compounds in specific brain regions of freely moving animals.

Objective: To determine the effect of SRI-31142 on dopamine levels in the nucleus accumbens (NAc) and to quantify the concentration of SRI-31142 at its site of action.

Methodology:

-

Animal Surgery: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the NAc. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

Drug Administration: SRI-31142 is administered (e.g., intraperitoneally), and dialysate collection continues for several hours.

-

Sample Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). SRI-31142 concentrations can be measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to assess the rewarding or aversive effects of drugs.

Objective: To evaluate the abuse potential of SRI-31142 and its ability to block the rewarding effects of cocaine.

Methodology:

-

Electrode Implantation: Rats are surgically implanted with an electrode in a reward-related brain region, typically the medial forebrain bundle.

-

Training: Animals are placed in an operant chamber and trained to press a lever to receive a brief electrical stimulation.

-

Rate-Frequency Determination: The intensity of the stimulation is varied to determine a baseline rate of responding across different frequencies.

-

Drug Testing: Animals are administered SRI-31142, a vehicle control, or a positive control like cocaine. The effects of the drug on the rate-frequency curve are measured. A leftward shift in the curve indicates a rewarding effect, while a rightward shift suggests an aversive or reward-defeating effect.

-

Interaction Studies: To test for cocaine-blocking effects, animals are pre-treated with SRI-31142 before a cocaine challenge.

Quantification of SRI-31142 in Brain Tissue and Plasma

To determine pharmacokinetic parameters, concentrations of SRI-31142 would need to be measured over time in both plasma and brain tissue.

Methodology:

-

Dosing: A cohort of animals is administered SRI-31142 at a defined dose and route.

-

Sample Collection: At various time points post-administration, animals are euthanized, and blood and brain samples are collected.

-

Sample Preparation: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Extraction: SRI-31142 is extracted from the plasma and brain homogenate using techniques like protein precipitation or liquid-liquid extraction.

-

LC-MS/MS Analysis: The concentration of SRI-31142 in the extracts is quantified using a validated LC-MS/MS method, which provides high sensitivity and selectivity.

-

Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters.

Signaling Pathways

SRI-31142 is proposed to be a negative allosteric modulator of DAT. The following diagram illustrates the hypothetical mechanism of action at the dopaminergic synapse.

In this model, dopamine is released from the presynaptic terminal and acts on postsynaptic receptors. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thus terminating the signal. Cocaine acts as a competitive inhibitor, blocking the primary binding site on DAT and leading to an increase in synaptic dopamine. SRI-31142, as a putative allosteric inhibitor, is thought to bind to a different site on the transporter, inducing a conformational change that reduces its reuptake efficiency. This modulation of DAT activity is hypothesized to occur without the pronounced rewarding effects of competitive inhibitors.

Conclusion

SRI-31142 represents a promising pharmacological tool and a potential therapeutic lead due to its unique profile as a putative allosteric modulator of the dopamine transporter. While preclinical studies have demonstrated its brain penetrance and its ability to counteract the effects of cocaine, a significant gap exists in the public domain regarding its detailed quantitative pharmacokinetic profile. Further studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion, as well as to definitively elucidate its mechanism of action. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial for the continued development of SRI-31142 and other novel CNS agents.

References

- 1. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SRI-31142 | DAT inhibitor | Probechem Biochemicals [probechem.com]

The Effects of SRI-31142 on Intracranial Self-Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the effects of SRI-31142, a putative allosteric inhibitor of the dopamine transporter (DAT), on intracranial self-stimulation (ICSS) in preclinical models. In contrast to typical DAT inhibitors like cocaine, which enhance the rewarding effects of ICSS, SRI-31142 has been shown to reduce ICSS responses on its own and to attenuate the reward-enhancing effects of cocaine.[1][2][3] This unique pharmacological profile suggests a potential therapeutic application for SRI-31142 in the context of substance use disorders. This document details the experimental protocols used to evaluate SRI-31142, presents the key quantitative findings in structured tables, and illustrates the underlying neurobiological pathways and experimental workflows through detailed diagrams.

Introduction to Intracranial Self-Stimulation (ICSS)

Intracranial self-stimulation is a behavioral paradigm used to study the neural circuits of reward and motivation.[2] In this procedure, subjects, typically rodents, are surgically implanted with an electrode in a brain region associated with reward, such as the medial forebrain bundle (MFB) or the ventral tegmental area (VTA). The animals can then perform an operant response, such as pressing a lever, to receive a brief electrical stimulation to that brain region. The rate at which an animal responds for this stimulation is a measure of the rewarding value of the stimulation. Drugs that have abuse potential, such as cocaine, typically enhance ICSS, leading to an increase in response rates or a decrease in the threshold of stimulation required to maintain responding. Conversely, drugs that produce aversive states or block reward pathways tend to decrease ICSS responding.

SRI-31142: A Putative Allosteric DAT Inhibitor

SRI-31142 is a novel compound identified as a putative allosteric inhibitor of the dopamine transporter (DAT).[1] Unlike competitive DAT inhibitors such as cocaine, which bind to the primary binding site of the transporter, allosteric modulators bind to a different site, altering the transporter's conformation and function. This mechanism of action is of significant interest for therapeutic development as it may offer a more nuanced modulation of dopamine neurotransmission with a lower potential for abuse.

Data Presentation: Effects of SRI-31142 on ICSS

The following tables summarize the quantitative findings from preclinical studies investigating the effects of SRI-31142 on ICSS, both alone and in combination with cocaine.

Table 1: Effects of SRI-31142, Cocaine, and GBR-12935 on Intracranial Self-Stimulation (ICSS)

| Compound | Dose Range (mg/kg) | Effect on ICSS | Key Finding |

| SRI-31142 | 1.0 - 10 | Decrease in ICSS responses | Does not produce abuse-related increases in ICSS. |

| Cocaine | 1.0 - 10 | Increase in ICSS responses | Standard abuse-related enhancement of ICSS. |

| GBR-12935 | 1.0 - 10 | Increase in ICSS responses | Selective DAT inhibitor with abuse-related effects. |

Table 2: Interaction of SRI-31142 and Cocaine on ICSS

| Pre-treatment | Challenge Drug | Dose (mg/kg) | Effect on Cocaine-Induced ICSS Enhancement | Key Finding |

| SRI-31142 | Cocaine | 10 (SRI-31142) / 10 (Cocaine) | Blockade of cocaine-induced increase in ICSS | SRI-31142 attenuates the rewarding effects of cocaine. |

Table 3: Neurochemical Effects of SRI-31142 and Cocaine in the Nucleus Accumbens (NAc)

| Compound | Dose (mg/kg) | Effect on Dopamine Levels in NAc | Key Finding |

| SRI-31142 | 10 | Decrease | Consistent with the reduction in ICSS. |

| Cocaine | 10 | Increase | Typical effect of a DAT inhibitor. |

| SRI-31142 + Cocaine | 10 + 10 | Blockade of cocaine-induced increase | SRI-31142 counteracts the neurochemical effects of cocaine. |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited.

Animals and Housing

-

Species: Male Sprague-Dawley rats.

-

Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

-

Food and Water: Ad libitum access to food and water, except during experimental sessions.

Surgical Procedure for Electrode Implantation

-

Anesthesia: Rats are anesthetized with a suitable anesthetic agent (e.g., isoflurane).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic apparatus. A monopolar electrode is surgically implanted, targeting the medial forebrain bundle (MFB).

-

Post-operative Care: Post-operative analgesics are administered, and the animals are allowed a recovery period of at least one week before behavioral training.

Intracranial Self-Stimulation (ICSS) Training and Testing

-

Apparatus: Standard operant conditioning chambers equipped with a lever and a stimulator connected to the implanted electrode.

-

Training: Rats are trained to press the lever to receive a brief train of electrical stimulation. The stimulation parameters (e.g., frequency, pulse duration, current intensity) are adjusted for each animal to establish a stable baseline of responding.

-

Testing Paradigm: A rate-frequency procedure is typically used. During a session, the frequency of the electrical stimulation is varied across a range of values, and the rate of lever pressing at each frequency is recorded.

-

Drug Administration: SRI-31142, cocaine, or vehicle are administered systemically (e.g., intraperitoneally) before the ICSS session. In interaction studies, SRI-31142 is administered prior to the cocaine challenge.

In Vivo Microdialysis

-

Probe Implantation: A microdialysis guide cannula is stereotaxically implanted, targeting the nucleus accumbens.

-

Sample Collection: On the day of the experiment, a microdialysis probe is inserted, and artificial cerebrospinal fluid is perfused through the probe. Dialysate samples are collected at regular intervals.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Mandatory Visualizations

Signaling Pathway of SRI-31142 in the Dopaminergic Synapse

Caption: Mechanism of SRI-31142 at the dopaminergic synapse.

Experimental Workflow for ICSS Studies

Caption: Workflow for evaluating drug effects on ICSS.

Logical Relationship of SRI-31142's Effects

Caption: Logical flow of SRI-31142's impact on ICSS and cocaine's effects.

References

An In-depth Technical Guide to the Non-DAT Mediated Effects of SRI-31142

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRI-31142 is a novel compound initially identified as a putative allosteric inhibitor of the dopamine transporter (DAT). However, extensive preclinical evaluation has revealed a complex pharmacological profile that challenges this primary classification. In vivo, SRI-31142 effectively blocks the abuse-related effects of cocaine without producing cocaine-like effects itself. Paradoxically, in vitro functional assays have failed to confirm dopamine uptake inhibition, and broad radioligand binding screens have not identified alternative high-affinity targets. This guide provides a comprehensive overview of the existing research on SRI-31142, focusing on the compelling evidence for a non-DAT-mediated mechanism of action. We present a detailed summary of the quantitative data, experimental protocols, and a conceptual framework for understanding the enigmatic yet potentially therapeutic profile of this compound.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for both therapeutic agents and drugs of abuse like cocaine. Allosteric modulators of DAT have been pursued as a novel therapeutic strategy, with the potential to offer a more nuanced modulation of dopamine signaling compared to traditional competitive inhibitors. SRI-31142 emerged from a series of compounds designed as allosteric DAT inhibitors.[1][2] While it exhibits nanomolar affinity in certain binding assays, its functional and behavioral effects diverge significantly from what would be expected of a classical DAT inhibitor, suggesting a more complex, and likely non-DAT mediated, mechanism of action. This document synthesizes the key findings from the seminal study by Moerke et al. (2018), which remains the most comprehensive investigation of SRI-31142 to date.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of SRI-31142.

Table 1: In Vivo Effects of SRI-31142 on Intracranial Self-Stimulation (ICSS) in Rats

| Treatment | Dose (mg/kg, i.p.) | Effect on ICSS | Notes |

| SRI-31142 | 1.0 | No significant effect | --- |

| 3.2 | Depression of ICSS at 89 and 100 Hz | [1] | |

| 10.0 | Depression of ICSS across a broad range of frequencies (89-141 Hz) | [1] | |

| Cocaine | 10.0 | Facilitation of ICSS | Positive control |

| SRI-31142 + Cocaine | 1.0 + 10.0 | No significant alteration of cocaine's effect | --- |

| 3.2 + 10.0 | No significant alteration of cocaine's effect | --- | |

| 10.0 + 10.0 | Significant attenuation of cocaine-induced facilitation of ICSS | [1] |

Table 2: In Vivo Effects of SRI-31142 on Nucleus Accumbens (NAc) Dopamine (DA) and Serotonin (5-HT) Levels in Rats

| Treatment | Dose (mg/kg, i.p.) | Peak Effect on NAc DA Levels (% of baseline) | Peak Effect on NAc 5-HT Levels (% of baseline) |

| SRI-31142 | 3.2 | ~80% (Decrease) | No significant effect |

| 10.0 | ~60% (Decrease) | No significant effect | |

| Cocaine | 10.0 | ~400% (Increase) | ~250% (Increase) |

| SRI-31142 + Cocaine | 10.0 + 10.0 | Blocked cocaine-induced increase in DA | Blocked cocaine-induced increase in 5-HT |

Table 3: In Vitro Binding Affinity of SRI-31142 at Various Receptors and Transporters

| Target | Ki (nM) | Notes |

| Dopamine Transporter (DAT) | 1.9 | Putative allosteric binding site. |

| Serotonin Transporter (SERT) | >10,000 | No significant affinity. |

| Norepinephrine Transporter (NET) | >10,000 | No significant affinity. |

| 5-HT1A/B/D/E, 5-HT2A/B/C, 5-HT3, 5-HT5a, 5-HT6 | >10,000 | No significant affinity at a wide range of serotonin receptors. |

| Norepinephrine α1A/1B/1D, α2C, β1/2 | >10,000 | No significant affinity at a wide range of adrenergic receptors. |

| Dopamine D1/2/4/5 | >10,000 | No significant affinity at dopamine receptors. |

| GABAA, H3, Sigma1/2 | >10,000 | No significant affinity at these other CNS targets. |

Table 4: Pharmacokinetic Properties of SRI-31142 in Rats

| Dose (mg/kg, i.p.) | Time Point (min) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Plasma Ratio |

| 10.0 | 30 | 185 | 320 | 1.73 |

| 60 | 120 | 250 | 2.08 | |

| 120 | 60 | 150 | 2.50 | |

| 240 | 25 | 60 | 2.40 |

Experimental Protocols

Intracranial Self-Stimulation (ICSS)

-

Subjects: Male Sprague-Dawley rats.

-

Surgery: Rats were anesthetized with isoflurane and stereotaxically implanted with a permanent monopolar electrode in the medial forebrain bundle.

-

Apparatus: Operant conditioning chambers equipped with a response lever and a stimulator.

-

Procedure: Rats were trained to press a lever to receive electrical stimulation. A "frequency-rate" procedure was used where the frequency of stimulation varied across blocks of trials within a session.

-

Drug Administration: SRI-31142 and cocaine were administered intraperitoneally (i.p.).

-

Data Analysis: The primary dependent measure was the rate of responding at each stimulation frequency. A leftward shift in the frequency-rate curve indicates a facilitation of brain reward function, while a rightward shift or a decrease in the maximal rate of responding indicates a depression.

In Vivo Microdialysis

-

Subjects: Male Sprague-Dawley rats.

-

Surgery: Rats were anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens.

-

Procedure: A microdialysis probe was inserted through the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples were collected at regular intervals.

-

Neurochemical Analysis: Samples were analyzed for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection.

-

Drug Administration: Drugs were administered i.p. following a stable baseline collection period.

-

Data Analysis: Neurotransmitter levels were expressed as a percentage of the average baseline concentration.

In Vitro Radioligand Binding

-

Preparation: Membranes were prepared from rat brain tissue or cultured cells expressing the target receptor or transporter.

-

Assay: A competitive binding assay was performed using a specific radioligand for the target of interest. Membranes were incubated with the radioligand and varying concentrations of SRI-31142.

-

Detection: Bound radioactivity was separated from free radioactivity by vacuum filtration and quantified using liquid scintillation counting.

-

Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values (the concentration of SRI-31142 that inhibits 50% of radioligand binding).

Live-Cell Dopamine Uptake Functional Assay

-

Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Assay Principle: A fluorescent substrate that is a substrate for DAT is used. Uptake of the substrate by the cells leads to an increase in intracellular fluorescence.

-

Procedure: Cells were incubated with SRI-31142 or control compounds, followed by the addition of the fluorescent substrate. The change in intracellular fluorescence was measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of dopamine uptake. Inhibition of uptake is observed as a decrease in the rate of fluorescence increase.

Visualizations

Caption: Experimental workflow and logical relationship of findings for SRI-31142.

Caption: Proposed signaling pathway highlighting the unknown target of SRI-31142.

Discussion of Non-DAT Mediated Effects

-

Lack of Cocaine-like Abuse Potential: Unlike typical DAT inhibitors such as cocaine and GBR-12935, SRI-31142 does not facilitate ICSS, a preclinical measure of abuse potential. Instead, at effective doses, it depresses this behavior.

-

Reduction of Basal Dopamine Levels: Contrary to what would be expected from a DAT inhibitor, SRI-31142 decreases basal dopamine levels in the nucleus accumbens. This suggests an action that either reduces dopamine release or enhances its clearance through a non-DAT mechanism.

-

Failure to Inhibit Dopamine Uptake In Vitro: In a direct functional assay using cells expressing hDAT, SRI-31142 failed to inhibit dopamine uptake. This is a critical piece of evidence that contradicts its classification as a DAT inhibitor.

-

Absence of Other High-Affinity Targets: A broad screening of receptors and transporters failed to identify any other high-affinity binding sites that could readily explain its in vivo effects.

The most plausible, yet unproven, hypothesis is that SRI-31142 interacts with a novel, unidentified molecular target that plays a role in the regulation of dopamine neurotransmission. This unknown target appears to be involved in a pathway that can override the effects of potent DAT inhibitors like cocaine.

Future Directions and Conclusion

SRI-31142 represents a pharmacological puzzle with significant therapeutic potential. Its ability to block the abuse-related effects of cocaine without exhibiting an abuse liability of its own makes it an intriguing candidate for the development of addiction pharmacotherapies. However, the lack of a defined mechanism of action is a major hurdle for its further development.

Future research should focus on:

-

Target Identification: Unbiased screening approaches, such as affinity chromatography or photoaffinity labeling, could be employed to identify the molecular target(s) of SRI-31142.

-

Mechanism of Dopamine Reduction: Elucidating the signaling cascade through which SRI-31142 reduces extracellular dopamine levels is crucial. This may involve modulation of dopamine synthesis, vesicular packaging, or release.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of SRI-31142 analogs could help to separate its effects and identify the pharmacophore responsible for its unique profile.

References

SRI-31142: A Potential Pharmacotherapy for Cocaine Use Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cocaine use disorder remains a significant public health challenge with no FDA-approved pharmacotherapy. SRI-31142 has emerged as a compound of interest due to its unique preclinical profile. This document provides a comprehensive technical overview of SRI-31142, summarizing its mechanism of action, key preclinical findings, and detailed experimental methodologies. SRI-31142 is a putative allosteric modulator of the dopamine transporter (DAT) with nanomolar potency for inhibiting monoamine uptake.[1] In stark contrast to cocaine and other DAT inhibitors, SRI-31142 does not exhibit abuse potential in rat models.[2][3] Furthermore, it has been shown to attenuate the rewarding effects of cocaine, suggesting its potential as a therapeutic agent.[2][3] However, the precise mechanism of action remains under investigation, and potential side effects, such as motor impairment, warrant further exploration. This guide is intended to provide researchers and drug development professionals with a detailed foundation for future investigation into SRI-31142 and similar compounds.

Mechanism of Action

SRI-31142 is characterized as a putative allosteric modulator of the dopamine transporter (DAT). It demonstrates high-affinity binding to DAT with a Ki of 1.9 nM. Unlike typical DAT inhibitors such as cocaine, which bind to the primary substrate site, allosteric modulators are thought to bind to a distinct site on the transporter protein, altering its conformation and function. This distinction is critical, as it may explain the divergent behavioral effects observed with SRI-31142 compared to traditional psychostimulants.

While SRI-31142's primary target is considered to be DAT, it also exhibits potent inhibition of the serotonin (SERT) and norepinephrine (NET) transporters. Its activity at these other monoamine transporters may contribute to its overall pharmacological profile. Notably, SRI-31142 has a very low affinity for sigma-1 and sigma-2 receptors, with Ki values greater than 10,000 nM. This is significant as sigma receptors have been implicated in the effects of cocaine, and the lack of affinity of SRI-31142 for these receptors helps to differentiate its mechanism.

Quantitative Data

The following tables summarize the key quantitative data available for SRI-31142.

Table 1: In Vitro Binding Affinities of SRI-31142

| Target | Radioligand | Ki (nM) |

| Dopamine Transporter (DAT) | [3H]WIN35428 | 1.9 |

| Serotonin Transporter (SERT) | Not Specified | >10,000 |

| Norepinephrine Transporter (NET) | Not Specified | >10,000 |

| Sigma-1 Receptor | Not Specified | >10,000 |

| Sigma-2 Receptor | Not Specified | >10,000 |

| Dopamine D3 Receptor | Not Specified | 1528 |

| Acetylcholine M4 Receptor | Not Specified | 1261 |

| Delta Opioid Receptor | Not Specified | 1390 |

| Acetylcholine M2 Receptor | Not Specified | 1612 |

| Benzodiazepine Site | Not Specified | 1633 |

| Kappa Opioid Receptor | Not Specified | 2413 |

| Acetylcholine M1 Receptor | Not Specified | 2470 |

| Norepinephrine beta 3 Receptor | Not Specified | 2654 |

| Norepinephrine alpha 2A Receptor | Not Specified | 2737 |

| Human DAT | Not Specified | 3520 |

| Acetylcholine M5 Receptor | Not Specified | 5229 |

| Histamine H4 Receptor | Not Specified | 5535 |

| Histamine H1 Receptor | Not Specified | 5585 |

| Acetylcholine M3 Receptor | Not Specified | 5951 |

Table 2: In Vivo Effects of SRI-31142 in Rats

| Experiment | Doses (mg/kg, i.p.) | Key Findings |

| Intracranial Self-Stimulation (ICSS) | 1.0, 3.2, 10.0 | Dose-dependent decrease in ICSS. |

| Attenuation of Cocaine-induced ICSS | 1.0, 3.2, 10.0 (pretreatment) | 10 mg/kg SRI-31142 significantly attenuated the facilitation of ICSS by 10 mg/kg cocaine. |

| In Vivo Microdialysis (Nucleus Accumbens) | 10.0 | Decreased dopamine levels. |

| Attenuation of Cocaine-induced Dopamine Increase | 10.0 (pretreatment) | Attenuated cocaine-induced increases in nucleus accumbens dopamine levels. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SRI-31142.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.

-

Membrane Preparation:

-

Brain tissue (e.g., striatum for DAT) from rats or transfected cells expressing the target protein are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

The assay is conducted in a 96-well plate format.

-

To each well, add a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT).

-

Add increasing concentrations of the test compound (SRI-31142) to compete with the radioligand for binding.

-

To determine non-specific binding, a separate set of wells includes a high concentration of a known non-labeled ligand (e.g., cocaine for DAT).

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity on the filters is then counted using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracranial Self-Stimulation (ICSS) in Rats

ICSS is a behavioral paradigm used to assess the rewarding effects of stimuli, including drugs.

-

Surgical Implantation:

-

Rats are anesthetized (e.g., with isoflurane) and placed in a stereotaxic apparatus.

-

A monopolar electrode is surgically implanted into the medial forebrain bundle (MFB), a key component of the brain's reward pathway. Stereotaxic coordinates are used for precise placement.

-

The electrode is secured to the skull with dental cement and skull screws.

-

Rats are allowed to recover for at least one week post-surgery.

-

-

Apparatus:

-

Testing is conducted in operant conditioning chambers equipped with a response lever and a stimulator connected to the rat's implanted electrode via a flexible cable and swivel.

-

-

Training and Testing:

-

Rats are trained to press the lever to receive a brief train of electrical stimulation to the MFB.

-

The frequency of the electrical stimulation is varied across trials to determine the threshold for rewarding effects.

-

Once a stable baseline of responding is established, the effects of SRI-31142 are assessed.

-

In a typical session, rats are administered SRI-31142 (or vehicle) via intraperitoneal (i.p.) injection at various doses (e.g., 1.0, 3.2, 10.0 mg/kg) prior to the ICSS session.

-

To assess the effect on cocaine's rewarding properties, rats are pretreated with SRI-31142 before being administered cocaine.

-

-

Data Analysis:

-

The primary dependent measure is the rate of lever pressing at different stimulation frequencies.

-

A leftward shift in the frequency-rate curve indicates an enhancement of the rewarding effects of the stimulation, while a rightward shift indicates a decrease.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of any drug-induced changes in ICSS behavior.

-

In Vivo Microdialysis in the Nucleus Accumbens of Rats

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

-

Surgical Implantation:

-

Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the nucleus accumbens.

-

The cannula is fixed to the skull with dental cement.

-

Rats are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Analysis:

-

After a stable baseline of neurotransmitter levels is established, SRI-31142 (e.g., 10 mg/kg, i.p.) or vehicle is administered.

-

To test its interaction with cocaine, SRI-31142 is given as a pretreatment before a cocaine injection.

-

The collected dialysate samples are analyzed to determine the concentrations of dopamine and other monoamines using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.

-

Statistical analysis is used to compare the effects of drug treatments to the vehicle control group over time.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed mechanism of action for cocaine and SRI-31142 at the dopamine synapse.

Experimental Workflow

Caption: A typical experimental workflow for preclinical evaluation of SRI-31142.

Logical Relationships

Caption: Logical relationship illustrating the therapeutic hypothesis for SRI-31142.

Discussion and Future Directions

SRI-31142 represents a promising departure from traditional approaches to cocaine pharmacotherapy. Its ability to modulate the dopamine system and reduce the rewarding effects of cocaine without producing abuse-related effects itself is a highly desirable profile. The allosteric mechanism of action is a key area for further investigation, as it may offer a more nuanced approach to DAT modulation than simple competitive inhibition.

However, several critical questions remain. The precise molecular interactions of SRI-31142 with the dopamine transporter need to be elucidated. The contribution of its effects on SERT and NET to its overall profile is also an important area of study. The observation of motor impairment at higher doses is a significant concern that must be addressed. Future research should focus on structure-activity relationship studies to identify analogs with an improved therapeutic window, retaining the beneficial effects on cocaine reward while minimizing motor side effects.

References

- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Investigation of SRI-31142 and its Potential Interaction with Mu Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the compound SRI-31142 and its interaction with mu opioid receptors. A comprehensive review of available literature indicates that SRI-31142 is characterized as a potent and selective allosteric inhibitor of the dopamine transporter (DAT) . At present, there is no publicly available scientific data or research detailing any direct interaction, binding affinity, or functional modulation of SRI-31142 with mu opioid receptors .

The significant interest in the interplay between the dopaminergic and opioid systems in the central nervous system provides a strong rationale for investigating the potential off-target effects of dopaminergic compounds on opioid receptors. This guide, therefore, serves a dual purpose: to clearly state the current lack of direct evidence for an SRI-31142-mu opioid receptor interaction and to provide a comprehensive framework of established experimental protocols for researchers who may wish to investigate such potential cross-reactivity. The methodologies and data presentation formats outlined herein are standard in the field of pharmacology and drug discovery and can be applied to assess the interaction of any novel compound with G protein-coupled receptors like the mu opioid receptor.

Introduction to SRI-31142

SRI-31142 is a novel small molecule that has been identified as a putative allosteric inhibitor of the dopamine transporter (DAT). The primary function of DAT is the reuptake of dopamine from the synaptic cleft, which is a critical mechanism for regulating the duration and intensity of dopaminergic signaling. By inhibiting DAT, SRI-31142 can modulate dopamine neurotransmission. Allosteric modulators bind to a site on the transporter that is distinct from the dopamine binding site, offering a different mechanism of action compared to traditional competitive inhibitors. This property can lead to unique pharmacological profiles, potentially with improved therapeutic windows or reduced side effects.

The Mu Opioid Receptor System

The mu opioid receptor (MOR) is a G protein-coupled receptor (GPCR) that plays a central role in mediating the effects of opioid compounds, including endogenous opioid peptides (e.g., endorphins) and exogenous drugs (e.g., morphine). The activation of MORs is primarily associated with potent analgesia, but also with significant side effects such as respiratory depression, euphoria, and the development of tolerance and dependence.

Upon agonist binding, the mu opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The canonical pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

In addition to G protein-dependent signaling, agonist-bound mu opioid receptors can also recruit β-arrestin proteins. This interaction is involved in receptor desensitization, internalization, and the activation of G protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Data on Compound-Mu Opioid Receptor Interactions

While no specific data exists for SRI-31142, a thorough investigation of a novel compound's interaction with the mu opioid receptor would typically generate the quantitative data outlined in the table below. This data is essential for characterizing the affinity, potency, and efficacy of the compound.

| Parameter | Description | Typical Assay |

| Ki (nM) | Inhibitory constant; a measure of the binding affinity of the compound to the receptor. | Radioligand Competition Binding Assay |

| IC50 (nM) | Half-maximal inhibitory concentration; the concentration of compound that displaces 50% of the radioligand. | Radioligand Competition Binding Assay |

| EC50 (nM) | Half-maximal effective concentration; the concentration of an agonist that produces 50% of the maximal response. | Functional Assays (e.g., GTPγS, cAMP) |

| Emax (%) | Maximum effect produced by the compound, typically expressed as a percentage of a standard full agonist. | Functional Assays (e.g., GTPγS, cAMP) |

| Bmax (fmol/mg) | Maximum number of binding sites in a given tissue or cell preparation. | Saturation Binding Assay |

| Kd (nM) | Equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied. | Saturation Binding Assay |

Experimental Protocols for Assessing Mu Opioid Receptor Interaction

The following are detailed methodologies for key experiments used to characterize the interaction of a test compound with mu opioid receptors.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to a receptor.

-

Objective: To determine the inhibitory constant (Ki) of SRI-31142 for the mu opioid receptor.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human mu opioid receptor (e.g., HEK293 or CHO cells).

-

A high-affinity radiolabeled mu opioid receptor ligand (e.g., [³H]-DAMGO).

-

Test compound (SRI-31142) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Naloxone).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., naloxone).

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins following receptor agonism.

-

Objective: To determine if SRI-31142 acts as an agonist, antagonist, or inverse agonist at the mu opioid receptor by measuring G protein activation.

-

Materials:

-

Cell membranes expressing the mu opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

Test compound (SRI-31142) at various concentrations.

-

A known mu opioid receptor agonist (e.g., DAMGO) as a positive control.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

-

Procedure:

-

Pre-incubate the cell membranes with the test compound or control agonist in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.

-

Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the effect of an agonist, and inverse agonists will decrease basal [³⁵S]GTPγS binding.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and G protein-independent signaling.

-

Objective: To determine if SRI-31142 induces β-arrestin recruitment to the mu opioid receptor.

-

Methodology: Commonly utilizes technologies like PathHunter (DiscoverX) or Tango (Thermo Fisher Scientific), which are based on enzyme fragment complementation or reporter gene expression, respectively.

-

General Procedure (PathHunter as an example):

-

Use a cell line co-expressing the mu opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Plate the cells in a microplate.

-

Add the test compound (SRI-31142) at various concentrations.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

If the compound is an agonist, it will cause the receptor and β-arrestin to interact, bringing the two enzyme fragments together to form an active enzyme.

-

Add the enzyme's substrate and measure the resulting chemiluminescent signal.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.

-

Objective: To assess the functional consequence of mu opioid receptor activation by SRI-31142 on intracellular cAMP levels.

-

Materials:

-

Whole cells expressing the mu opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (SRI-31142).

-

A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-